molecular formula C10H8N4 B594956 1h-[1,3,5]Triazepino[1,7-a]benzimidazole CAS No. 128710-75-8

1h-[1,3,5]Triazepino[1,7-a]benzimidazole

Cat. No. B594956
M. Wt: 184.202
InChI Key: VLKRASSUDNCJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-[1,3,5]Triazepino[1,7-a]benzimidazole is a chemical compound with the molecular formula C10H8N4 . It is a benzimidazole derivative, which is a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1h-[1,3,5]Triazepino[1,7-a]benzimidazole, often involves the conjugation with other derivatives via a linker . For example, a novel series of 1,3,5-triazine analogs was successfully synthesized through conjugation with benzimidazole or 1,2,4-triazole derivatives via a methylenethio linker .


Molecular Structure Analysis

The molecular structure of 1h-[1,3,5]Triazepino[1,7-a]benzimidazole can be determined by spectroscopic methods . For instance, the 1H NMR spectrum of a similar conjugate showed two singlets at 2.68 and 4.35 ppm for the CH3 and SCH2 protons, respectively, and a broad singlet at 12.68 ppm for the NH proton in the benzimidazole moiety .

properties

IUPAC Name

1H-[1,3,5]triazepino[1,7-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-5-11-6-12-7-14(9)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKRASSUDNCJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=CN=CC2=NC3=CC=CC=C3N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663453
Record name 1H-[1,3,5]Triazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-[1,3,5]Triazepino[1,7-a]benzimidazole

CAS RN

128710-75-8
Record name 1H-[1,3,5]Triazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.